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Compound of Interest

Compound Name: 1-(5-Nitropyridin-2-yl)piperazine

Cat. No.: B181981 Get Quote

An In-Depth Technical Guide to 1-(5-Nitropyridin-2-yl)piperazine: Synthesis, Properties, and

Applications in Drug Discovery

Introduction
In the landscape of modern medicinal chemistry, certain molecular scaffolds serve as

foundational pillars for the construction of complex therapeutic agents. The piperazine ring is

one such "privileged structure," frequently incorporated into drug candidates to modulate

physicochemical properties like solubility and basicity, and to provide a versatile linker for

engaging with biological targets.[1][2] When combined with an activated aromatic system such

as 5-nitropyridine, the resulting compound, 1-(5-Nitropyridin-2-yl)piperazine, becomes a

highly valuable and versatile synthetic intermediate.

This guide provides a comprehensive technical overview of 1-(5-Nitropyridin-2-yl)piperazine,

intended for researchers, chemists, and drug development professionals. We will delve into its

chemical properties, detail its synthesis with mechanistic explanations, explore its critical role

as a building block in the synthesis of advanced pharmaceutical compounds, and discuss its

potential based on the well-documented activities of related derivatives.

Section 1: Physicochemical and Structural
Properties
1-(5-Nitropyridin-2-yl)piperazine is a stable, light yellow to yellow solid at room temperature.

[3] Its structure features a piperazine ring attached at its N1 position to the C2 position of a

pyridine ring, which is substituted with a nitro group at the C5 position. This nitro group is a
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strong electron-withdrawing group, which significantly influences the reactivity of the pyridine

ring, a key aspect of its synthetic utility.

Below is a diagram of the chemical structure of 1-(5-Nitropyridin-2-yl)piperazine.

Caption: Chemical Structure of 1-(5-Nitropyridin-2-yl)piperazine.

Table 1: Physicochemical Properties of 1-(5-Nitropyridin-2-yl)piperazine

Property Value Reference(s)

CAS Number 82205-58-1 [3][4][5][6]

Molecular Formula C₉H₁₂N₄O₂ [3][4]

Molecular Weight 208.22 g/mol [3]

Appearance Light yellow to yellow solid [3]

Melting Point 84-85 °C [3]

Boiling Point 418.1 ± 40.0 °C (Predicted) [3]

Density 1.278 ± 0.06 g/cm³ (Predicted) [3]

pKa 8.42 ± 0.10 (Predicted) [3]

Storage
Keep in dark place, Inert

atmosphere, 2-8°C
[3]

Section 2: Synthesis and Mechanistic Insights
The most prevalent and efficient method for synthesizing 1-(5-Nitropyridin-2-yl)piperazine is

through a Nucleophilic Aromatic Substitution (SₙAr) reaction. This reaction is fundamentally

enabled by the presence of the electron-withdrawing nitro group on the pyridine ring.

Causality Behind the Synthetic Choice: The nitro group at the 5-position, along with the ring

nitrogen, powerfully withdraws electron density from the pyridine ring, particularly from the

ortho (C6) and para (C2) positions. This electron deficiency makes the C2 carbon highly

electrophilic and susceptible to attack by a nucleophile. Piperazine, with its secondary amine,

acts as an excellent nucleophile. The reaction proceeds via a Meisenheimer complex, a
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resonance-stabilized intermediate, before the leaving group (typically a halide like chloro- or

bromo-) is eliminated to restore aromaticity.

Reactants

Process Product
2-Chloro-5-nitropyridine

Nucleophilic Attack
(Piperazine on C2 of Pyridine)

Piperazine

Formation of Meisenheimer Complex
(Resonance Stabilized Intermediate)

Forms Elimination of Leaving Group (Cl⁻)Collapses 1-(5-Nitropyridin-2-yl)piperazineYields

Click to download full resolution via product page

Caption: General workflow for the SₙAr synthesis of 1-(5-nitropyridin-2-yl)piperazine.

Experimental Protocol: Synthesis of 1-(5-Nitropyridin-2-
yl)piperazine
This protocol is adapted from analogous procedures for the synthesis of similar nitropyridinyl-

piperazine compounds.[7]

Materials:

2-Chloro-5-nitropyridine (1 equivalent)

Piperazine (1.2-1.5 equivalents)

A weak base, e.g., N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

(1.5 equivalents)

Solvent: Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO)

Reaction vessel with reflux condenser and magnetic stirrer

Standard workup and purification equipment (rotary evaporator, separatory funnel, column

chromatography supplies)
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Step-by-Step Methodology:

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux

condenser, add 2-chloro-5-nitropyridine (1 eq) and the chosen solvent (e.g., Acetonitrile).

Addition of Reagents: Add piperazine (1.2 eq) to the solution, followed by the base (e.g.,

DIPEA, 1.5 eq). The excess piperazine and the base are crucial to drive the reaction to

completion and to neutralize the HCl generated in situ.

Reaction Conditions: Heat the reaction mixture to reflux (for ACN, ~82°C) or to a specified

temperature if using a higher boiling point solvent like DMSO (e.g., 80°C).[7]

Monitoring: The reaction progress must be monitored to ensure completion and prevent side-

product formation. This is a self-validating step. Use Thin Layer Chromatography (TLC) with

an appropriate mobile phase (e.g., Dichloromethane:Methanol, 95:5) to track the

disappearance of the 2-chloro-5-nitropyridine spot.

Workup: Once the reaction is complete (typically 6-12 hours), cool the mixture to room

temperature. Remove the solvent under reduced pressure using a rotary evaporator.

Extraction: Dissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate) and wash

with water or brine to remove excess piperazine, the base, and any inorganic salts. Dry the

organic layer over anhydrous sodium sulfate.

Purification: Filter the drying agent and concentrate the filtrate. The crude product is then

purified by column chromatography on silica gel to yield the pure 1-(5-Nitropyridin-2-
yl)piperazine as a yellow solid.

Section 3: A Versatile Intermediate in Drug
Synthesis
The true value of 1-(5-Nitropyridin-2-yl)piperazine lies in its role as a versatile synthetic

intermediate. Its structure contains two key functional handles for subsequent chemical

modifications:

The Nitro Group: This group can be readily reduced to a primary amine (-NH₂) using

standard catalytic hydrogenation (e.g., H₂, Pd/C) or other reducing agents (e.g., SnCl₂,
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Fe/HCl). This newly formed aniline derivative is a nucleophile that can participate in a wide

array of coupling reactions (e.g., amide bond formation, reductive amination, Buchwald-

Hartwig amination).

The Secondary Amine: The N4 nitrogen of the piperazine ring is a secondary amine that can

be alkylated, acylated, or used in various coupling reactions to introduce diverse

substituents.[8]

A prominent example of its application is in the synthesis of Palbociclib, a CDK4/6 inhibitor

approved for the treatment of HR-positive breast cancer.[8] 1-(5-Nitropyridin-2-yl)piperazine
serves as a key precursor to the aminopyridinyl-piperazine core of the drug.[3][8]
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Caption: Synthetic pathway from 1-(5-nitropyridin-2-yl)piperazine to advanced drug

molecules.

Section 4: Predicted Pharmacological Profile and
Future Directions
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While 1-(5-Nitropyridin-2-yl)piperazine is primarily used as a building block, its core structure

is composed of two pharmacologically significant moieties. The piperazine ring is a cornerstone

of many centrally active drugs, including antipsychotics, antidepressants, and anxiolytics, often

by interacting with monoamine pathways.[9][10][11] Furthermore, various piperazine

derivatives have demonstrated a wide spectrum of biological activities, including potent

antimicrobial, anticancer, and anti-inflammatory effects.[1][12][13][14][15]

The nitropyridine moiety is also found in compounds with diverse biological activities. Given

this, derivatives of 1-(5-Nitropyridin-2-yl)piperazine could be rationally designed and

synthesized for screening against a variety of biological targets. For instance, functionalization

at the N4 position of the piperazine could yield libraries of compounds for screening as:

Antimicrobial Agents: Many N-aryl and N-alkyl piperazine derivatives have shown significant

antibacterial and antifungal activity.[12][13][15]

CNS Agents: Modification could lead to ligands for serotonin, dopamine, or other

neurotransmitter receptors.[10][11]

Kinase Inhibitors: As seen with Palbociclib, the aminopyridine scaffold derived from this

intermediate is a potent hinge-binding motif for many protein kinases, making it a valuable

starting point for developing new kinase inhibitors for oncology and other diseases.[8]

Conclusion
1-(5-Nitropyridin-2-yl)piperazine is more than a simple chemical; it is a strategic and enabling

building block in the complex process of drug discovery and development. Its straightforward

and high-yielding synthesis via Nucleophilic Aromatic Substitution, combined with the dual

reactivity of its nitro group and secondary amine, provides chemists with a versatile platform for

molecular elaboration. Its demonstrated utility in the synthesis of complex drugs like Palbociclib

underscores its importance. For researchers and drug development professionals, a thorough

understanding of the properties, synthesis, and reactivity of this intermediate is essential for the

efficient design and construction of the next generation of therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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